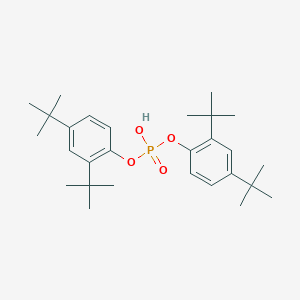
双(2,4-二叔丁基苯基)氢磷酸酯
描述
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate:
科学研究应用
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and stabilizer in organic synthesis[][1].
Biology: Investigated for its potential effects on cell growth and metabolism[][1].
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent[][1].
Industry: Employed as a flame retardant and plasticizer in polymer materials[][1].
作用机制
Target of Action
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) primarily targets cell growth . It is known to inhibit cell growth, particularly in the context of bioprocessing systems .
Mode of Action
The compound interacts with cells in a way that inhibits their growth .
Pharmacokinetics
It is known that the compound can migrate from polyethylene-based films, a process that is time- and temperature-dependent . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The primary result of bDtBPP’s action is the inhibition of cell growth . This effect has been observed in several mammalian cell lines, with harmful effects observed at concentrations well below the parts-per-million range .
Action Environment
The action, efficacy, and stability of bDtBPP can be influenced by environmental factors. For instance, the compound’s migration from polyethylene-based films is known to be time- and temperature-dependent . Additionally, the compound is formed when oxidized Irgafos 168, a common antioxidant additive in many polyethylene formulations, is subjected to gamma irradiation . This suggests that both the physical environment and the chemical environment (i.e., the presence of other compounds) can influence the action of bDtBPP.
生化分析
Biochemical Properties
It is known to be used as a research compound in organic synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has been found to inhibit cell growth . The compound’s effect on cell growth is rapid, resulting in a significant decrease in mitochondrial membrane potential . It also causes an increase in reactive oxygen species .
Molecular Mechanism
It is known to be derived from the breakdown of tris(2,4-di-tert-butylphenyl)phosphite, a common antioxidant additive .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effect on cell growth is rapid .
Metabolic Pathways
It is known to be used as a research compound in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反应分析
Types of Reactions: Bis(2,4-di-tert-butylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols[][1].
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds[][1].
Substitution: The compound can participate in substitution reactions, where the hydrogen atom of the phosphate group is replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[][1].
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used[][1].
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions[][1].
Major Products:
Oxidation: Formation of phosphates and phenols[][1].
Reduction: Formation of reduced phosphorous compounds[][1].
Substitution: Formation of substituted phosphates[][1].
相似化合物的比较
Tris(2,4-di-tert-butylphenyl) phosphite: A related compound used as an antioxidant in polymer materials.
Bis(p-nonylphenyl) phosphate: Another similar compound with applications in polymer processing.
属性
IUPAC Name |
bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSEWUOWPVZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016851 | |
| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69284-93-1 | |
| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis (2,4-di-tert-butylphenyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


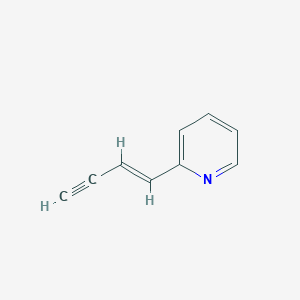
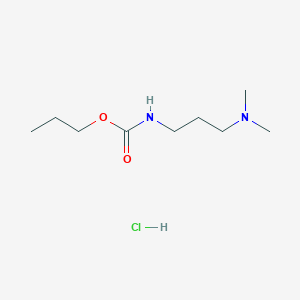
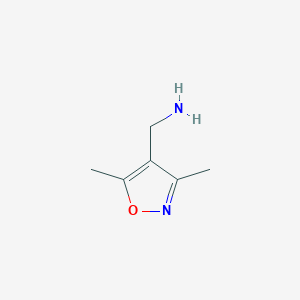

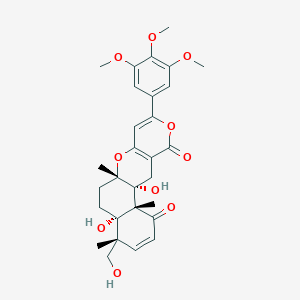
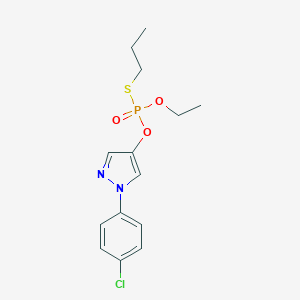
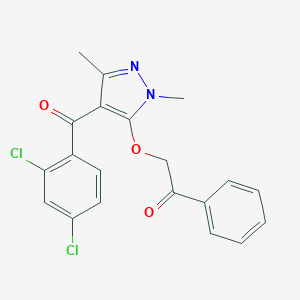
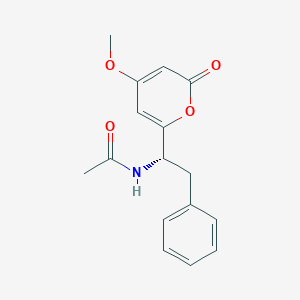

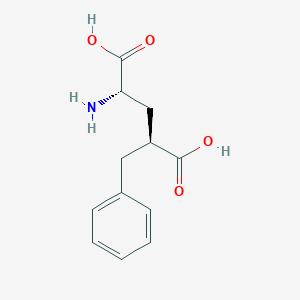
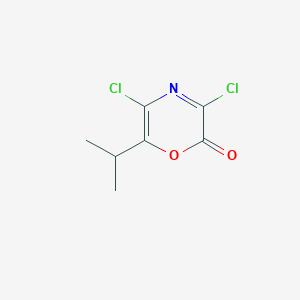
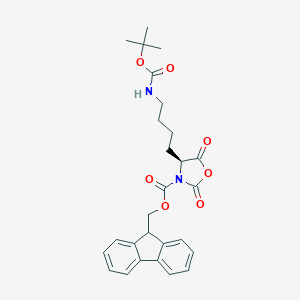

![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)
